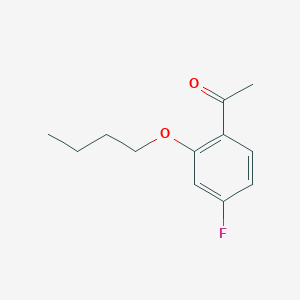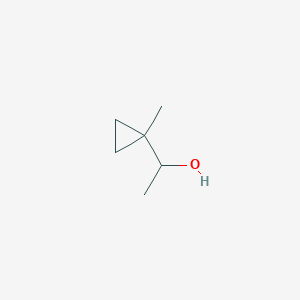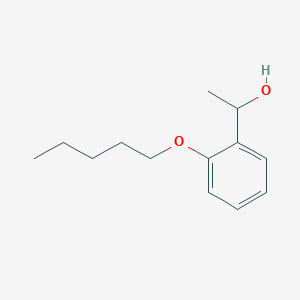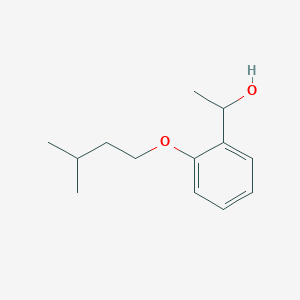
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of carbamic acid, featuring an amino group at the para position and a bromine atom at the ortho position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group. This step involves reacting the brominated aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Formation of the Carbamic Acid Ester: The protected brominated aniline is then reacted with a suitable esterifying agent to form the carbamic acid ester. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), leading to the formation of azido or thiocyanato derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, reaction temperature around 80°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Oxidation: Potassium permanganate (KMnO4) in water, hydrogen peroxide (H2O2) in acetic acid, reaction temperature around 60°C.
Major Products Formed
Azido Derivative: (4-Azido-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Thiocyano Derivative: (4-Thiocyanato-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Reduced Product: (4-Amino-phenyl)-carbamic acid tert-butyl ester.
Oxidized Products: (4-Nitro-2-bromo-phenyl)-carbamic acid tert-butyl ester, (4-Nitroso-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Applications De Recherche Scientifique
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-iodo-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-2-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRCCNWNPRNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7874781.png)








![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
![1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B7874853.png)
